
(R)-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is a chiral compound that features a bromophenyl group and a tert-butoxy group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid typically involves the following steps:
Formation of the Butanoic Acid Backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or other organometallic compounds.
Introduction of the Tert-Butoxy Group: This step involves the protection of the hydroxyl group using tert-butyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it useful for investigating stereospecific reactions and biological processes.
Medicine
In medicine, ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid may have potential applications as a pharmaceutical intermediate. Its unique chemical properties could be leveraged to develop new drugs or therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the tert-butoxy group can influence the compound’s solubility and stability. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(3-Chlorophenyl)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-2-(3-Fluorophenyl)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-2-(3-Methylphenyl)-4-(tert-butoxy)-4-oxobutanoic acid
Uniqueness
®-2-(3-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs with different halogen or alkyl substitutions. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications.
Propiedades
Fórmula molecular |
C14H17BrO4 |
|---|---|
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
(2R)-2-(3-bromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17BrO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
Clave InChI |
AQGGJHUVXHOZEL-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@H](C1=CC(=CC=C1)Br)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





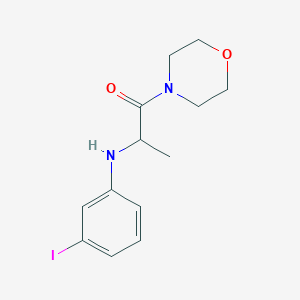
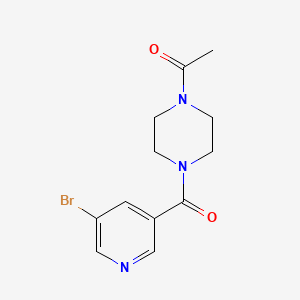
![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)

![6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14916054.png)
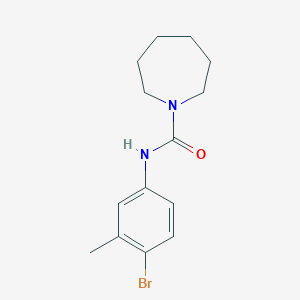
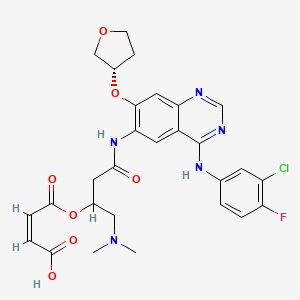
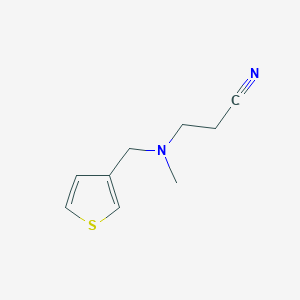

![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B14916100.png)
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
